Enhanced Lipophilicity vs. Simpler Analogs
The isopropyl substituent confers a higher computed lipophilicity compared to the N‑methyl and unsubstituted 4‑nitropyrazole analogs. The target compound exhibits an XLogP3-AA value of 0.8, whereas 1‑methyl‑4‑nitro‑1H‑pyrazole has a value of 0.1 and 4‑nitro‑1H‑pyrazole has a value of 0.6 [1]. This ~0.7 log unit increase versus the methyl analog and 0.2 log unit increase versus the unsubstituted core suggests improved passive membrane permeability, a critical parameter in cell‑based assays and in vivo pharmacokinetic studies [2].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 1-Methyl-4-nitro-1H-pyrazole: 0.1; 4-Nitro-1H-pyrazole: 0.6 |
| Quantified Difference | +0.7 vs. methyl analog; +0.2 vs. unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18 release) |
Why This Matters
Higher lipophilicity predicts enhanced cell penetration, influencing bioactivity and reducing the need for late‑stage structural optimization in medicinal chemistry programs.
- [1] PubChem. (2026). Computed properties: 1-Isopropyl-4-nitro-1H-pyrazole (CID 13469824) XLogP3-AA 0.8; 1-Methyl-4-nitro-1H-pyrazole (CID 19895) XLogP3-AA 0.1; 4-Nitro-1H-pyrazole (CID 16376) XLogP3 0.6. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Class reference for LogP‑permeability relationship.) View Source
